molecular formula C12H16N4O2 B2585180 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one CAS No. 852933-98-3

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2585180
CAS No.: 852933-98-3
M. Wt: 248.286
InChI Key: GIJRZLARHAOMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methoxypropyl side chain, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often involve the use of solvents such as N,N-dimethylformamide and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.

    Substitution: The methoxypropyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxypropyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-(phenylamino)quinazolin-4(3H)-one
  • 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid

Uniqueness

2-Hydrazinyl-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl side chain differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and different chemical reactivity .

Properties

IUPAC Name

2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)14-12(16)15-13/h2-3,5-6H,4,7-8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRZLARHAOMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.